N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine
Overview
Description
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine is a chemical compound with the molecular formula C9H17N3. It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to interact with a wide range of biological targets, including enzymes, receptors, and transporters. The specific target would depend on the particular substituents attached to the pyrazole ring .
Mode of Action
The mode of action of pyrazole derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with. Some pyrazole derivatives may act as inhibitors, blocking the activity of their target, while others may act as agonists, enhancing the activity of their target .
Biochemical Pathways
Pyrazole derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit the enzyme cyclooxygenase, thereby affecting the synthesis of prostaglandins and other bioactive lipids .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of pyrazole derivatives would depend on their specific chemical structure. Factors such as the compound’s lipophilicity, molecular size, and the presence of functional groups can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of pyrazole derivatives can vary widely, depending on their specific targets and mode of action. For example, pyrazole derivatives that inhibit cyclooxygenase can reduce inflammation and pain .
Action Environment
The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of a pyrazole derivative could be affected by the pH of the environment, as this can influence the compound’s ionization state .
Biochemical Analysis
Biochemical Properties
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can influence the biochemical pathways in which this compound is involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of certain signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins . These effects can result in changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, through various types of interactions, including hydrogen bonds and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of certain genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at very high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may act as a substrate for certain enzymes, leading to the production of specific metabolites . These interactions can affect the overall metabolic balance within the cell, contributing to the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in certain compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with ethanamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanone, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine include other pyrazole derivatives such as:
- 1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethanamine
- 1-methyl-5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine
- 1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl]ethanamine .
Uniqueness
This unique structure may confer distinct properties that make it suitable for specific research and industrial applications .
Properties
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-10-6-9-7-11-12(5-2)8(9)3/h7,10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGSEVDQYHENGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(N(N=C1)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246956 | |
Record name | N,1-Diethyl-5-methyl-1H-pyrazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956935-38-9 | |
Record name | N,1-Diethyl-5-methyl-1H-pyrazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956935-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,1-Diethyl-5-methyl-1H-pyrazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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